molecular formula C13H8ClN B1607341 2-Chloro-4-phenylbenzonitrile CAS No. 5435-92-7

2-Chloro-4-phenylbenzonitrile

Cat. No.: B1607341
CAS No.: 5435-92-7
M. Wt: 213.66 g/mol
InChI Key: IMWQWLRTJSOMIT-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylbenzonitrile is a high-value chemical intermediate built on a biphenylcarbonitrile scaffold, primarily used in the research and development of advanced pharmaceuticals and agrochemicals . The nitrile functional group is a critical feature in modern medicinal chemistry, known for its excellent biocompatibility and metabolic stability, which allows it to be incorporated into drug leads without being readily metabolized in the body . In protein binding, the nitrile group often acts as a key hydrogen bond acceptor, effectively mimicking carbonyl groups or hydroxyl functions to optimize interactions with target sites such as kinase enzymes or hormone receptors . This makes arylnitriles particularly valuable in designing targeted therapies. The specific substitution pattern of chloro and phenyl groups on the benzonitrile core is designed to fine-tune the molecule's electronic properties and overall topology, which can be essential for creating potent and selective inhibitors in oncology and other therapeutic areas . As a research compound, it serves as a versatile building block for further synthetic elaboration. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-phenylbenzonitrile
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InChI

InChI=1S/C13H8ClN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IMWQWLRTJSOMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281355
Record name 2-chloro-4-phenylbenzonitrile
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Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5435-92-7
Record name 3-Chloro[1,1′-biphenyl]-4-carbonitrile
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Record name 5435-92-7
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Record name 2-chloro-4-phenylbenzonitrile
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Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Phenylbenzonitrile

Reactivity at the Nitrile Moiety

The electron-withdrawing nature of the cyano group makes it a prime site for various chemical reactions, particularly nucleophilic additions and cycloadditions.

Nucleophilic Additions to the Cyano Group

The carbon atom of the nitrile group in 2-Chloro-4-phenylbenzonitrile is electrophilic and susceptible to attack by nucleophiles. A notable example is the addition of Grignard reagents. For instance, the reaction with 4-methylphenyl magnesium bromide can lead to the formation of a ketimine intermediate. google.com This intermediate, upon hydrolysis, would yield a ketone. However, in the absence of a suitable catalyst, this reaction can be inefficient, with unreacted 2-chlorobenzonitrile (B47944) often recovered. google.com The nitrile group's susceptibility to nucleophilic attack is a key feature, enabling the introduction of various functionalities. rsc.org

The cyano group is a versatile functional handle that can be transformed into other valuable moieties. nih.gov For example, it can undergo hydrolysis to form a carboxylic acid, reduction to yield a benzylamine, or hydration to produce an amide. nih.gov These transformations significantly expand the synthetic utility of this compound.

Transformations into Nitrogen-Containing Heterocycles (e.g., Tetrazoles)

A significant transformation of the nitrile group is its conversion into nitrogen-containing heterocycles, most notably tetrazoles. This is typically achieved through a [3+2] cycloaddition reaction with an azide, such as sodium azide. nih.govuokerbala.edu.iq The reaction of a nitrile with sodium azide, often in the presence of a proton source like ammonium (B1175870) chloride and a solvent such as dimethylformamide (DMF), is a common method for synthesizing 5-substituted tetrazoles. chalcogen.ro This cycloaddition provides a direct route to introduce a tetrazole ring, a functional group of considerable interest in medicinal chemistry due to its bioisosteric relationship with carboxylic acids. chalcogen.rochalcogen.ro

The synthesis of 1,5-disubstituted tetrazoles can also be achieved from nitriles through multi-step sequences. uokerbala.edu.iq For instance, a nitrile can be converted to an intermediate which then undergoes a cycloaddition with sodium azide. uokerbala.edu.iq The conditions for these transformations are generally mild, making them compatible with a variety of other functional groups that might be present on the aromatic framework.

Reactivity of the Aromatic Framework

The biphenyl (B1667301) system of this compound, activated by both the chloro and nitrile substituents, is amenable to various functionalization reactions.

Directed Aromatic Functionalization via Halogen or Nitrile Activation

The cyano group can act as a directing group in palladium-catalyzed C-H bond activation reactions. acs.org This allows for the selective functionalization of the ortho C-H bond of the benzonitrile (B105546) ring. acs.org For example, in the presence of a palladium(II) catalyst and a suitable oxidizing agent, aryl nitriles can react with aryl halides to form biphenyl-2-carbonitrile derivatives. acs.org This directed C-H activation strategy offers a powerful and efficient method for constructing complex biaryl systems.

The chlorine atom also plays a crucial role in directing reactivity. It can be targeted in various cross-coupling reactions, a cornerstone of modern organic synthesis.

Regioselective Reactions on the Biphenyl System

The electronic properties of the substituents on the biphenyl system guide the regioselectivity of further reactions. For instance, in electrophilic aromatic substitution reactions, the incoming electrophile will be directed to specific positions based on the activating and deactivating nature of the existing groups. smolecule.com

Photoredox catalysis has emerged as a mild and efficient method for the direct C-H cyanation of arenes. nih.gov In the case of biphenyl, this reaction shows a preference for functionalization at the para-position. nih.gov This method, often utilizing an acridinium (B8443388) photoredox catalyst and a cyanide source under aerobic conditions, allows for the direct installation of a nitrile group onto an unfunctionalized aromatic ring. nih.gov

Halogen Atom Reactivity (Chlorine)

The chlorine atom on the benzonitrile ring is a key handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

The chlorine atom can be readily displaced by nucleophiles under suitable conditions. It is a common substrate in Suzuki-Miyaura coupling reactions, where it is reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. acs.org Similarly, it can participate in other cross-coupling reactions like the Kumada coupling (with Grignard reagents) and Stille coupling (with organotin reagents). rsc.org The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl > F, which is related to the carbon-halogen bond dissociation energy. rsc.org

Manganese-catalyzed cross-coupling reactions have also been explored. dtu.dk For instance, 4-chlorobenzonitrile (B146240) has been shown to react with Grignard reagents in the presence of a manganese catalyst. dtu.dk The efficiency of these reactions can be influenced by the nature of the Grignard reagent. dtu.dk

The chlorine atom can also be involved in nucleophilic aromatic substitution (SNA) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups like the nitrile. However, in some manganese-catalyzed reactions, the observed reactivity patterns suggest that an SNA mechanism is not the primary pathway. dtu.dk

Table of Reaction Conditions for the Synthesis of Biphenyl Derivatives

Reaction TypeAryl HalideCoupling PartnerCatalystBaseSolventYield (%)
Suzuki-Miyaura Coupling2-Cyanophenylboronic acid4-BromotoluenePd(PPh3)4K2CO3Toluene/Water88
Nickel-Catalyzed Coupling4-ChlorobenzonitrileDiphenylzincNickel bis(acetylacetonate)/Trialkylphosphite-THF80-84
Nickel-Catalyzed Coupling2-Chlorobenzonitrile4-Methylphenylzinc chlorideNickel bis(acetylacetonate)/Trialkylphosphite-THFHigh
Manganese-Catalyzed Coupling2-Chlorobenzonitrile4-Methylphenyl magnesium halideManganous salt--60-75

Role in Cross-Coupling Partner Accessibility

The chemical structure of this compound, featuring a chlorinated and cyanated biphenyl scaffold, dictates its accessibility and reactivity as a partner in cross-coupling reactions. The electronic properties of its substituents are critical; the nitrile (-CN) group and the chloro (-Cl) atom are both electron-withdrawing, which deactivates the aromatic rings and influences their susceptibility to certain catalytic transformations. The positioning of these groups is also crucial. Studies on related chlorobenzonitriles in manganese-catalyzed cross-coupling reactions have shown that substrates with ortho and para chloro-substituents react effectively, whereas meta-substituted isomers are often unreactive under the same conditions. researcher.life This highlights the importance of the substituent's position relative to the reaction center for successful coupling.

The accessibility of the reaction site can be hindered by steric factors. In related biphenyl carbonitriles, bulky groups can limit access to adjacent positions during reactions. The development of specialized catalyst systems, particularly those using palladium with N-heterocyclic carbene (NHC) ligands, has been instrumental in overcoming challenges associated with coupling partners like this compound. acs.org These advanced catalysts can facilitate reactions under milder conditions and enable transformations that were previously difficult to achieve. acs.org Competition experiments, where a substrate like p-chlorobenzonitrile is reacted with a mixture of different Grignard reagents, have demonstrated that the more nucleophilic reagent reacts preferentially, indicating that the properties of the coupling partner significantly influence reaction outcomes. researcher.lifedtu.dk

FactorInfluence on ReactivityExample from Related CompoundsCitation
Electronic Effects of -CN and -ClDeactivates the aromatic ring, making it susceptible to specific cross-coupling reactions.The electron-withdrawing nature of the cyano group is essential for reactivity in MnCl2-catalyzed couplings. researcher.life
Substituent PositionDetermines reaction success; ortho and para positions are often favored over meta.In Mn-catalyzed reactions, o- and p-chlorobenzonitrile are reactive, while m-chlorobenzonitrile is not. researcher.life
Steric HindranceBulky groups can block access to the reactive site, requiring specifically designed catalysts.Pd-NHC complexes with bulky ligands are designed to couple sterically hindered partners effectively. acs.org
Nucleophilicity of Coupling PartnerStronger nucleophiles can lead to faster or more selective reactions.In a competition study, cyclohexylmagnesium chloride outcompeted phenylmagnesium chloride in reacting with p-chlorobenzonitrile. researcher.lifedtu.dk

Elucidation of Reaction Mechanisms

Computational Mechanistic Studies (e.g., DFT Calculations, Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving biphenyl nitrile derivatives. acs.org These theoretical studies provide deep insights into reaction pathways, transition state energies, and the electronic properties of intermediates that are often too transient to be observed experimentally. researchgate.net By modeling reactions at a quantum-chemical level, researchers can predict the most likely mechanisms and guide the design of more efficient synthetic protocols. researchgate.net

Various DFT functionals, such as B3LYP, M062X, and B3PW91, have been employed to study systems structurally related to this compound. scispace.comresearchgate.net For instance, DFT calculations have been used to predict the reactivity of chloro-substituted fragments and to identify low-energy pathways for cross-coupling reactions. In studies of the hydrogenation of 4-phenylbenzonitrile, DFT computations explored potential inner-sphere and outer-sphere mechanisms. scispace.com Similarly, the formation of substituted phenylbenzonitriles via Suzuki-Miyaura and Hiyama cross-coupling has been computationally compared to determine the most favorable reaction pathways. researchgate.net These studies often involve transition state analysis to calculate activation barriers, which helps explain observed product distributions and reaction rates.

Computational MethodApplication in Related SystemsType of Information GainedCitation
DFT (General)Predicting reactivity of chloro-substituted biphenyl fragments.Identification of low-energy reaction pathways.
Cam-B3LYP-D3Comparing Suzuki-Miyaura and Hiyama cross-coupling for phenylbenzonitrile synthesis.Determination of more suitable reaction pathways and mechanisms. researchgate.net
B3PW91Investigating the mechanism of catalytic hydrogenation of 4-phenylbenzonitrile.Elucidation of inner-sphere vs. outer-sphere hydrogenation mechanisms. scispace.com
B3LYP / M062XStudying the effect of an electric field on chloro- and cyano-substituted biphenyls.Analysis of molecular polarizability and HOMO-LUMO energy gaps. researchgate.net

Kinetic and Spectroscopic Probes for Reaction Intermediates

The direct detection and characterization of short-lived reaction intermediates are paramount for validating proposed mechanisms. Kinetic studies and various spectroscopic techniques are the primary experimental tools used for this purpose. While specific studies on this compound are not detailed in the provided results, the methodologies applied to analogous systems are directly relevant.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to identify intermediates and byproducts, providing structural information that helps piece together the reaction sequence. For example, detailed 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) data are available for the closely related 4-phenylbenzonitrile, establishing the characteristic signals for this structural class. nih.gov In more complex systems, techniques like LC-MS/MS are employed to trace reaction pathways by identifying impurities and minor products.

Kinetic analysis, which measures how reaction rates change in response to varying concentrations of reactants or catalysts, provides quantitative data to support or refute a proposed mechanism. For example, in the study of manganese-catalyzed cross-coupling, observing the reaction progress over time at different temperatures revealed that the transformation is rapid even at low temperatures. dtu.dk Furthermore, electrochemical methods like square wave voltammetry have been used to follow the disappearance of reactants and the formation of products and intermediates in reactions involving halonitrobenzenes, allowing for the distinction between different mechanistic steps, such as an initial electron transfer followed by a bond cleavage (EC mechanism). researchgate.net

Understanding of Competitive Pathways (e.g., Hydrogen Atom Transfer)

In many chemical transformations, the desired reaction pathway must compete with one or more side reactions. Understanding these competitive pathways is crucial for optimizing reaction conditions to maximize the yield of the target product. For reactions involving this compound, several such pathways have been identified in related systems.

A notable side reaction is Hydrogen Atom Transfer (HAT). In the metal-free, photoredox-catalyzed cyclization of certain oximes, 2-phenylbenzonitrile derivatives were identified as byproducts. mdpi.com Researchers speculated that these nitriles were formed through a competing HAT process involving the iminyl radical intermediate, which diverted it from the intended cyclization pathway. mdpi.com

Other common competitive pathways in cross-coupling reactions include dechlorination and homocoupling. Dechlorination, the replacement of the chlorine atom with hydrogen, can occur if the catalyst is overly active. Homocoupling of the organometallic coupling partner is another frequent side reaction. Furthermore, the nitrile group itself can be a site of unwanted reactivity. In manganese-catalyzed reactions of 2-chlorobenzonitrile with Grignard reagents, the addition of the organometallic reagent across the C≡N bond can occur, leading to ketimine-related byproducts instead of the desired biaryl. google.com

Competitive PathwayDescriptionExample from Related SystemsCitation
Hydrogen Atom Transfer (HAT)A radical intermediate abstracts a hydrogen atom from the solvent or another species, terminating the desired reaction cascade.Formation of 2-phenylbenzonitrile byproducts during a photoredox reaction was attributed to a competing HAT process. mdpi.com
DechlorinationThe chloro substituent is reductively removed and replaced by a hydrogen atom.Can be caused by catalyst overactivation; mitigation involves optimizing ligand steric bulk.
HomocouplingTwo molecules of one of the coupling partners react with each other.Biphenyl homocoupling can result from oxidative dimerization of the starting material.
Nitrile Group AdditionA nucleophilic reagent (e.g., Grignard) attacks the electrophilic carbon of the nitrile group.Reaction of 2-chlorobenzonitrile with a Grignard reagent without a proper catalyst yielded a ketone derivative after hydrolysis, not the cross-coupled product. google.com

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

The structure of 2-Chloro-4-phenylbenzonitrile consists of two aromatic rings: a disubstituted benzonitrile (B105546) ring and a monosubstituted phenyl ring. This leads to a distinct pattern of signals in both ¹H and ¹³C NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the eight aromatic protons. The protons on the phenyl group (H-2', H-3', H-4', H-5', H-6') would typically appear as a complex multiplet, while the three protons on the chlorinated benzonitrile ring (H-3, H-5, H-6) would present as distinct, coupled signals. The exact chemical shifts are influenced by the electronic effects of the chloro and cyano substituents.

¹³C NMR: The carbon NMR spectrum should display 13 distinct signals, corresponding to each unique carbon atom in the molecule. This includes the nitrile carbon, the two carbons bonded to the chloro and phenyl groups, the carbon-carbon linkage between the rings, and the various C-H carbons. The chemical shifts of the carbons on the benzonitrile ring are significantly affected by the electronegativity of the chlorine atom and the anisotropic effects of the cyano group.

The predicted chemical shifts based on computational models and data from similar biphenyl (B1667301) and benzonitrile structures are summarized below.

Predicted ¹H and ¹³C NMR Data for this compound

The following table is based on theoretical predictions and analysis of similar compounds, as specific experimental data is not publicly available.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
C1 - ~138-142 -
C2 - ~134-137 -
C3 ~7.6-7.8 ~132-135 d
C4 - ~144-148 -
C5 ~7.5-7.7 ~130-133 dd
C6 ~7.7-7.9 ~131-134 d
C≡N - ~117-119 -
C1' - ~139-142 -
C2'/C6' ~7.5-7.6 ~127-129 m
C3'/C5' ~7.4-7.5 ~129-131 m

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. It would show clear correlations between adjacent protons on each aromatic ring (e.g., H-5 with H-6 on the benzonitrile ring) but would show no cross-peaks between the two separate ring systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. An HSQC spectrum would definitively link each proton signal (e.g., H-3, H-5, H-6) to its corresponding carbon signal on the benzonitrile ring, and similarly for the phenyl ring protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations, which helps piece together the entire molecular structure. Key expected correlations would include:

Correlations from the phenyl protons (H-2'/H-6') to the carbon of the benzonitrile ring to which the phenyl group is attached (C-4).

Correlations from protons on the benzonitrile ring (H-3 and H-5) to the nitrile carbon (C≡N).

Correlations from H-3 to the chlorine-bearing carbon (C-2) and the phenyl-bearing carbon (C-4).

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental formula of a compound, as well as structural details derived from its fragmentation patterns.

HRMS is used to determine the precise mass of the molecular ion, which allows for the confirmation of its elemental composition. For this compound, the molecular formula is C₁₃H₈ClN. The presence of chlorine, with its characteristic isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak.

Calculated Exact Masses for this compound

Ion Formula Calculated Exact Mass (Da)
[M]⁺ (with ³⁵Cl) C₁₃H₈³⁵ClN 213.0345

Under techniques like electron ionization (EI), the molecular ion of this compound would undergo predictable fragmentation. Analysis of these fragments helps to confirm the arrangement of the atoms.

Key expected fragmentation pathways include:

Loss of a chlorine radical: The [M-Cl]⁺ fragment is a common and often significant peak for chlorinated aromatic compounds.

Loss of the nitrile group: Fragmentation involving the loss of a CN radical or HCN molecule can occur.

Cleavage of the biphenyl bond: The bond between the two aromatic rings can break, leading to fragments corresponding to the individual ring systems.

Predicted Key Fragments in the Mass Spectrum

This table outlines plausible fragments based on the known fragmentation of related aromatic compounds.

m/z (for ³⁵Cl) Predicted Fragment Ion Possible Origin
213 [C₁₃H₈ClN]⁺ Molecular Ion (M⁺)
178 [C₁₃H₈N]⁺ [M - Cl]⁺
152 [C₁₂H₈]⁺ [M - Cl - CN]⁺
102 [C₇H₄N]⁺ Chlorobenzonitrile fragment

Vibrational Spectroscopy (IR, Raman)

The spectra for this compound would be dominated by vibrations characteristic of its functional groups. Based on studies of similar compounds like 2-amino-4-chlorobenzonitrile (B1265954), the key vibrational modes can be predicted. analis.com.my

C≡N Stretch: The nitrile group gives rise to a very sharp and distinct absorption band, which is a key diagnostic feature.

C-Cl Stretch: The carbon-chlorine bond vibration appears in the fingerprint region of the spectrum.

Aromatic Vibrations: Multiple bands corresponding to C-H stretching, C=C ring stretching, and C-H out-of-plane bending are expected.

Predicted Characteristic Vibrational Frequencies

Wavenumbers are based on typical values for the functional groups in similar aromatic molecules.

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
C≡N Stretch 2240 - 2220 Sharp, Strong
Aromatic C=C Ring Stretch 1600 - 1450 Medium-Strong
Aromatic C-H Bending 900 - 675 Strong

Electronic Spectroscopy

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy orbitals. The absorption spectrum of this compound is primarily dictated by its biphenyl core, which is a conjugated π-electron system.

The electronic transitions in conjugated systems like biphenyl are typically π → π* transitions. The presence of substituents on the aromatic rings, such as the chloro (-Cl) and cyano (-CN) groups, can modify the absorption properties. These groups can act as auxochromes, causing shifts in the absorption maximum (λmax) and changes in the molar absorptivity (ε).

For this compound, the following characteristics are expected:

π → π Transitions:* The conjugated biphenyl system is the primary chromophore. The extension of conjugation from a single benzene (B151609) ring to a biphenyl system significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift of the λmax to longer wavelengths compared to benzene.

Influence of Substituents: The chloro group and the electron-withdrawing cyano group will further influence the energy levels of the molecular orbitals. These substitutions can lead to additional shifts in the λmax and may alter the fine structure of the absorption bands.

n → π Transitions:* The nitrile group also possesses non-bonding electrons (n) on the nitrogen atom. A weak n → π* transition at a longer wavelength than the main π → π* bands is possible, although it is often obscured by the much stronger absorptions of the aromatic system.

In related biphenyl systems, intense absorption bands corresponding to π → π* transitions are typically observed in the UV region, often below 300 nm chemicalbook.com. The precise λmax for this compound would need to be determined experimentally, but it is expected to show strong absorption in the mid-UV range.

Luminescence studies, particularly fluorescence spectroscopy, investigate the light emitted by a molecule after it has absorbed photons. Many biphenyl derivatives are known to be fluorescent. The emission properties are highly sensitive to the molecular structure and the local environment.

Key aspects of luminescence to be studied for this compound would include:

Fluorescence Emission: Upon excitation at its absorption maximum, the molecule may exhibit fluorescence. The emission spectrum would be red-shifted relative to the absorption spectrum, a phenomenon known as the Stokes shift. The extent of this shift provides information about the difference in geometry between the ground and excited states.

Quantum Yield: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield for biphenyl derivatives can vary widely depending on the nature and position of substituents, which can introduce non-radiative decay pathways that compete with fluorescence chemicalbook.com.

Solvatochromism: The emission wavelength of polar fluorophores can be sensitive to the polarity of the solvent, a property known as solvatochromism. This effect arises from differential solvation of the ground and excited states, which have different dipole moments. Studies in a range of solvents could reveal information about the charge distribution in the excited state of this compound nih.gov.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

No published crystal structure for this compound is currently available. However, based on the structures of related biphenyl compounds, several key structural features can be anticipated:

Dihedral Angle: A critical structural parameter in biphenyls is the torsional or dihedral angle between the planes of the two phenyl rings. In the gas phase, unsubstituted biphenyl is twisted with a dihedral angle of approximately 44.4° due to steric hindrance between the ortho-hydrogen atoms wikipedia.org. In the solid state, this angle is heavily influenced by crystal packing forces. Molecules may adopt a more planar conformation to facilitate efficient packing, or the angle may be similar to the gas phase value nih.govresearchgate.net. For example, the related molecule [1,1′-biphenyl]-2,2′-dicarbonitrile has a dihedral angle of 46.16° in its crystal structure nih.gov.

Bond Lengths and Angles: SC-XRD would provide precise measurements of the C-C, C-H, C-Cl, and C≡N bond lengths, which can be compared with theoretical values to understand the effects of conjugation and electron distribution. In a similar molecule, 2-amino-4-chlorobenzonitrile, the C≡N bond length was found to be 1.146 Å analis.com.my.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. Potential interactions such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the polar chloro and cyano groups would be identified. These interactions govern the physical properties of the solid, such as melting point and solubility.

Table 2: Expected Crystal Structure Parameters for this compound (based on analogues)

Parameter Expected Value/Information Analogue Reference
Crystal System To be determined (e.g., Monoclinic, Triclinic) nih.govanalis.com.my
Space Group To be determined nih.govanalis.com.my
Dihedral Angle (Inter-ring) ~40-50° (or potentially planar due to packing) wikipedia.orgnih.gov
C≡N Bond Length ~1.15 Å analis.com.my

Powder X-ray diffraction (XRPD) is a powerful technique used to analyze crystalline solids. It is particularly valuable for phase identification, characterization of crystalline forms (polymorphism), and quality control. An XRPD pattern is a fingerprint of a crystalline solid, with peak positions corresponding to interplanar spacings (d-values) and intensities related to the crystal structure mdpi.com.

Although no specific XRPD data for this compound has been reported, this technique would be essential for its solid-state characterization.

Phase Identification: An experimental XRPD pattern can be used to identify the compound and check for the presence of crystalline impurities or different phases.

Polymorphism Studies: Many organic molecules can crystallize in multiple different crystal structures, a phenomenon known as polymorphism. Each polymorph has a unique XRPD pattern and distinct physical properties (e.g., melting point, stability, solubility). XRPD is the primary tool used to screen for and identify different polymorphic forms of a compound mdpi.com. The existence of polymorphs for this compound could be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by XRPD.

A standard XRPD analysis would report the diffraction angles (2θ) and the corresponding d-spacings and relative intensities for the crystalline material, providing a unique identifier for its specific solid form.

Table of Compounds

Compound Name
This compound
Benzene
Biphenyl
[1,1′-biphenyl]-2,2′-dicarbonitrile

Despite a comprehensive search for scientific literature, no specific computational chemistry or theoretical modeling studies focusing exclusively on this compound were found. The requested detailed research findings, data tables, and analyses for this particular compound are not available in the public domain based on the search results.

Computational studies, including Density Functional Theory (DFT), ab initio methods, and molecular dynamics simulations, are highly specific to the molecule being investigated. Results from structurally similar compounds, such as other substituted benzonitriles or biphenyls, cannot be extrapolated to accurately describe the electronic structure, conformational behavior, spectroscopic parameters, or reactivity of this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each outlined section. Writing such an article would require dedicated computational research to be performed on this compound.

Computational Chemistry and Theoretical Modeling of 2 Chloro 4 Phenylbenzonitrile

Reactivity and Selectivity Predictions

Frontier Molecular Orbital (FMO) Theory for Reaction Site Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity.

While no specific peer-reviewed studies detailing the FMO analysis of 2-Chloro-4-phenylbenzonitrile were found, a computational study on the closely related molecule, 2-amino-4-chlorobenzonitrile (B1265954), provides insight into the typical data generated. In that study, the HOMO and LUMO energies were calculated to determine the molecule's reactive nature. For 2-amino-4-chlorobenzonitrile, the analysis indicated a potential for the molecule to both accept and transfer electrons, suggesting its capability to participate in various chemical reactions.

A hypothetical FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO. These values would then be used to derive several global reactivity descriptors, as outlined in the table below.

Table 1: Hypothetical Global Reactivity Descriptors for this compound based on FMO Theory

ParameterFormulaSignificanceHypothetical Value
HOMO Energy (EHOMO)-Electron-donating abilityData not available
LUMO Energy (ELUMO)-Electron-accepting abilityData not available
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stabilityData not available
Ionization Potential (I)-EHOMOEnergy required to remove an electronData not available
Electron Affinity (A)-ELUMOEnergy released when an electron is addedData not available
Electronegativity (χ)(I + A) / 2Tendency to attract electronsData not available
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configurationData not available
Chemical Softness (S)1 / (2η)Measure of polarizabilityData not available
Electrophilicity Index (ω)χ2 / (2η)Propensity to accept electronsData not available

The distribution of the HOMO and LUMO across the molecular structure of this compound would pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential Maps and Charge Distribution Analysis

An electrostatic potential (ESP) map is a valuable computational tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the electron-rich and electron-poor regions. In an ESP map, regions with a negative potential, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential, usually colored blue, are electron-poor and are prone to nucleophilic attack.

For this compound, an ESP map would reveal the charge distribution arising from the electronegative chlorine and nitrogen atoms and the delocalized π-electrons of the phenyl and benzonitrile (B105546) rings. It is expected that the region around the nitrogen atom of the nitrile group would exhibit a negative potential due to the lone pair of electrons, making it a likely site for interaction with electrophiles. The chlorine atom, being highly electronegative, would also contribute to regions of negative potential.

In addition to the visual representation provided by the ESP map, a quantitative analysis of the charge distribution can be obtained through methods such as Mulliken population analysis. This analysis assigns a partial charge to each atom in the molecule. A study on 2-amino-4-chlorobenzonitrile revealed that the nitrogen atoms carried significant negative charges, identifying them as nucleophilic centers. A similar analysis for this compound would provide specific atomic charges, offering a more detailed understanding of its reactive sites.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomHypothetical Charge (e)
C (nitrile)Data not available
N (nitrile)Data not available
C (attached to Cl)Data not available
ClData not available
C (ipso-phenyl)Data not available

In Silico Design of Catalysts and Reaction Conditions

In silico design of catalysts and reaction conditions is a modern approach in chemistry that utilizes computational methods to predict and optimize chemical processes. This can significantly reduce the time and resources required for experimental work. By modeling the interactions between reactants, catalysts, and solvents, researchers can screen for the most effective catalysts and determine optimal reaction parameters.

For reactions involving this compound, such as cross-coupling reactions to modify the phenyl group or nucleophilic substitution at the chlorine-bearing carbon, computational tools can be employed to design suitable catalysts. For instance, in a Suzuki coupling reaction, density functional theory (DFT) calculations could be used to model the catalytic cycle with various palladium-based catalysts and phosphine (B1218219) ligands. These calculations can help in understanding the reaction mechanism, identifying the rate-determining step, and predicting the activation energies for different catalyst systems.

The design process would typically involve:

Reactant and Catalyst Modeling: Building accurate 3D models of this compound and a library of potential catalysts.

Mechanism Elucidation: Simulating the reaction pathway to understand the elementary steps involved.

Transition State Analysis: Calculating the energies of transition states to determine the activation barriers.

Descriptor-Based Screening: Using molecular descriptors to correlate catalyst structure with reactivity and selectivity, allowing for the rapid screening of a large number of potential catalysts.

While specific studies on the in silico design of catalysts for reactions with this compound are not currently available in the literature, the general methodologies are well-established and could be applied to this compound to accelerate the discovery of efficient synthetic routes.

Advanced Functionalization and Derivatization Strategies

Strategic Modifications at the 2-Chloro Position

The chlorine atom at the 2-position of the benzonitrile (B105546) ring is a key handle for introducing chemical diversity. As an aryl chloride, it is amenable to a variety of powerful cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the precise and efficient linkage of molecular fragments. nbinno.com The 2-chloro-4-phenylbenzonitrile molecule is an excellent substrate for these transformations, where the chlorine atom acts as a leaving group. The adjacent electron-withdrawing nitrile group can enhance the reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle. nbinno.com

Key cross-coupling strategies applicable to this position include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or boronic ester, to form a new carbon-carbon bond. youtube.comnih.gov Applying this to this compound allows for the introduction of new aryl or vinyl substituents, creating complex biaryl or styrenyl structures.

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgacsgcipr.orglibretexts.org This is a powerful strategy for synthesizing aniline derivatives from this compound, which can serve as precursors for heterocyclic synthesis.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, providing a direct route to arylalkyne derivatives. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov These products are valuable for their rigidity and linear geometry, often used in materials science and as intermediates for further transformations.

Table 1: Cross-Coupling Reactions at the 2-Chloro Position
Reaction NameCoupling PartnerBond FormedTypical Catalyst SystemFunctionality Introduced
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid (R-B(OH)₂)C-C (sp²)Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃)Aryl, Heteroaryl, Vinyl
Buchwald-Hartwig AminationAmine (R₂NH)C-NPd catalyst + Phosphine (B1218219) Ligand (e.g., BINAP) + Base (e.g., NaOtBu)Primary/Secondary Amino
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C-C (sp)Pd(0) catalyst + Cu(I) cocatalyst (e.g., CuI) + Base (e.g., Et₃N)Alkynyl
Heck CouplingAlkene (e.g., Styrene)C-C (sp²)Pd(0) catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N)Alkenyl (Styrenyl)

Strategic Modifications at the 4-Phenyl Position

The phenyl ring at the 4-position offers another site for functionalization, primarily through electrophilic aromatic substitution. The nature of the substituent already on this ring—the 2-chlorobenzonitrile (B47944) moiety—governs the position and rate of subsequent substitutions.

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups.

Table 2: Electrophilic Aromatic Substitution on the 4-Phenyl Ring
ReactionReagentsElectrophileFunctionality IntroducedPrimary Position of Substitution
NitrationHNO₃, H₂SO₄NO₂⁺Nitro (-NO₂)para (4') and ortho (2')
HalogenationBr₂, FeBr₃Br⁺Bromo (-Br)para (4') and ortho (2')
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Acyl (-COR)para (4')
SulfonationFuming H₂SO₄SO₃Sulfonic Acid (-SO₃H)para (4')

Derivatization for Enhanced Spectroscopic Detection and Analysis

Modifying this compound with chromophoric or fluorophoric moieties is a key strategy for enhancing its detectability in analytical applications. This process, known as derivatization, can transform a relatively non-descript molecule into one with a strong and specific spectroscopic signal.

Fluorogenic tagging involves attaching a molecular tag that is either inherently fluorescent or becomes fluorescent upon reaction. This is a highly sensitive detection method used in techniques like high-performance liquid chromatography (HPLC) and fluorescence microscopy. nih.gov For this compound, the 2-chloro position is an ideal site for attaching a fluorescent probe via a cross-coupling reaction. jst.go.jpsigmaaldrich.com

The strategy involves selecting a known fluorophore that has been functionalized with a reactive group suitable for coupling, such as a boronic acid or a vinyl group. jst.go.jp For instance, reacting this compound with a vinyl-containing fluorophore via a Heck reaction would yield a highly conjugated, stilbene-like molecule with strong fluorescence. jst.go.jp Similarly, a Suzuki coupling can be used to attach a fluorophore that has a boronic acid handle. sigmaaldrich.com

Table 3: Potential Fluorogenic Tags for Derivatization
Fluorophore ClassReactive Functional GroupCoupling ReactionTypical Fluorescence
Coumarin-B(OH)₂ or -CH=CH₂Suzuki or HeckBlue-Green
Fluorescein-B(OH)₂SuzukiGreen
Dansyl-NH₂ (for post-amination tagging)(Post-coupling derivatization)Green-Yellow
Naphthalene-CH=CH₂HeckBlue

Synthesis of Complex Polycyclic and Heterocyclic Systems

The true synthetic utility of this compound is demonstrated in its use as a precursor for building complex, multi-ring systems. Heterocyclic compounds, in particular, are of immense interest in medicinal chemistry and materials science. nih.gov The chloro and nitrile groups are strategically positioned to participate in annulation (ring-forming) reactions.

A common strategy involves a two-step process: first, a cross-coupling reaction at the 2-position to install a new functional group, followed by an intramolecular cyclization that involves the nitrile group.

Quinazoline Synthesis: Quinazolines can be synthesized from 2-aminobenzonitrile precursors. researchgate.netorganic-chemistry.org Therefore, a Buchwald-Hartwig amination of this compound to produce 2-amino-4-phenylbenzonitrile would be the first step. This intermediate can then undergo cyclization with various reagents, such as acyl chlorides or aldehydes, to form the fused pyrimidine ring of the quinazoline system. researchgate.net

Phenanthridine Synthesis: The phenanthridine core is an isomer of acridine and is found in several bioactive natural products. nih.gov Synthesis can be achieved from functionalized biphenyls. Starting with this compound, one potential route involves the addition of an organometallic reagent (e.g., an organolithium) to the nitrile group. researchgate.net The resulting imine intermediate can then undergo an intramolecular cyclization, often promoted by acid or a transition metal, to form the central ring of the phenanthridine scaffold.

Table 4: Synthesis of Heterocyclic Systems
Target HeterocycleRequired Intermediate from Starting MaterialKey Synthetic Steps
4-Phenylquinazoline2-Amino-4-phenylbenzonitrile1. Buchwald-Hartwig amination (Cl → NH₂) 2. Cyclization with an aldehyde or acyl chloride
9-Phenylphenanthridine2-Functionalized-4-phenylbenzonitrile (e.g., imine)1. Addition of organometallic reagent to nitrile 2. Intramolecular cyclization/aromatization

Applications in Advanced Materials Science and Supramolecular Chemistry

Liquid Crystalline Materials Development

The field of liquid crystals (LCs) is built upon molecules that exhibit intermediate phases of matter, known as mesophases, between the crystalline solid and isotropic liquid states. The molecular shape and intermolecular interactions are paramount in determining the type and stability of these mesophases. Phenylbenzonitrile derivatives, particularly the cyanobiphenyls, are a well-established class of liquid crystals due to their elongated shape and strong dipole moment.

The mesomorphic behavior of compounds like 2-Chloro-4-phenylbenzonitrile is dictated by a delicate balance of molecular geometry and intermolecular forces. The elongated, rod-like shape of the phenylbenzonitrile core is a fundamental prerequisite for the formation of anisotropic liquid crystalline phases, such as the nematic and smectic phases.

The introduction of a chlorine atom at the 2-position, lateral to the phenyl rings, has a significant impact on the molecule's physical properties and, consequently, its ability to form stable mesophases. This lateral substitution can influence several key parameters:

Molecular Shape and Steric Hindrance: The chlorine atom increases the width of the molecule, which can disrupt the parallel alignment of molecules necessary for mesophase formation. This steric hindrance may lead to a decrease in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) or even the complete suppression of liquid crystalline behavior.

Polarizability: The presence of the chlorine atom also modifies the molecular polarizability, influencing the van der Waals interactions between molecules.

Research on analogous substituted biphenyl (B1667301) and terphenyl systems has shown that the type and stability of the liquid crystalline phase are highly sensitive to the nature and position of lateral substituents. For instance, in some systems, lateral substitution can induce the formation of tilted smectic phases over orthogonal ones. While specific studies on the mesomorphic properties of this compound are not prevalent, the principles derived from related compounds suggest that it would likely exhibit a modified nematic or smectic phase compared to its non-chlorinated parent compound, 4-phenylbenzonitrile. The balance between the increased steric hindrance and altered intermolecular forces would determine the precise nature and temperature range of its mesophases.

The following table summarizes the expected influence of the structural components of this compound on its liquid crystalline properties, based on established structure-property relationships in calamitic (rod-like) liquid crystals.

Molecular FeatureInfluence on Mesophase Formation
Phenylbenzonitrile Core Provides the necessary molecular rigidity and elongated shape for anisotropic ordering.
Cyano (Nitrile) Group Contributes to a strong dipole moment, promoting antiparallel correlations and stabilizing nematic and smectic phases.
Lateral Chlorine Atom Increases molecular breadth, potentially disrupting packing efficiency and lowering clearing temperatures. Alters the dipole moment and polarizability, affecting intermolecular interactions.

Organic Electronic and Optoelectronic Materials

The development of organic semiconductors has paved the way for flexible, low-cost electronic and optoelectronic devices. The performance of these devices is intrinsically linked to the molecular structure and solid-state packing of the organic materials used. Benzonitrile (B105546) derivatives have been explored as components in materials for organic light-emitting diodes (OLEDs) and other electronic applications due to their electronic properties and ability to self-assemble.

While direct integration of this compound into conjugated polymers has not been extensively reported, its structural motifs are relevant to the design of materials for organic electronics. Conjugated polymers, which form the active layer in many organic electronic devices, often incorporate aromatic and heteroaromatic building blocks. The phenylbenzonitrile unit can be envisioned as a component of such polymers, where the nitrile group can be used to tune the electron affinity of the material.

In the context of small molecule devices, such as OLEDs, materials with high thermal stability and well-defined charge transport properties are required. neliti.com The structure of this compound suggests its potential as a building block for:

Host Materials: In phosphorescent OLEDs, a host material forms a matrix for a phosphorescent guest emitter. The host must have a high triplet energy to efficiently confine the excitons on the guest. The electronic properties of the phenylbenzonitrile core could be tailored through further substitution to achieve a high triplet energy.

Electron Transporting Materials (ETMs): The electron-withdrawing nature of the nitrile group can impart electron-transporting character to a molecule. By incorporating the this compound moiety into a larger molecular structure, it may be possible to develop new ETMs.

The chlorine substituent can also play a role in modulating the properties of such materials. It can influence the frontier molecular orbital energy levels (HOMO and LUMO) and the solid-state packing, both of which are critical for charge injection and transport. The impact of the chloro and cyano groups on the electronic properties of a hypothetical material incorporating the this compound unit is outlined in the table below.

Functional GroupEffect on Electronic Properties
Phenylbenzonitrile Core Provides a conjugated system that can support charge transport.
Cyano (Nitrile) Group Strongly electron-withdrawing, lowers both HOMO and LUMO energy levels, potentially facilitating electron injection and transport.
Chlorine Atom Inductively electron-withdrawing, can further tune the HOMO and LUMO energy levels. Can also influence intermolecular packing through halogen bonding.

Crystal Engineering and Solid-State Chemistry

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org The solid-state arrangement of molecules can significantly affect a material's physical and chemical properties, including its melting point, solubility, and electronic behavior. The study of polymorphism (the ability of a compound to exist in more than one crystal structure) and the formation of co-crystals are central to this field.

The solid-state structure of this compound and its derivatives would be governed by a variety of non-covalent interactions. unam.mx These interactions direct the self-assembly of molecules into a specific crystal lattice. Key non-covalent interactions involving the this compound molecule include:

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align.

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the nitrile group.

Dipole-Dipole Interactions: The polar nitrile group leads to significant dipole-dipole interactions, which strongly influence the molecular packing.

The interplay of these interactions can lead to the formation of complex supramolecular networks. For instance, studies on the closely related 2-amino-4-chlorobenzonitrile (B1265954) have shown that N-H···N hydrogen bonds are the dominant interactions in its crystal structure. analis.com.my In the case of this compound, a combination of π-π stacking and dipole-dipole interactions, potentially augmented by weak hydrogen bonds and halogen bonds, would likely dictate the supramolecular assembly.

The following table details the potential non-covalent interactions and their roles in the supramolecular structure of this compound.

Interaction TypeParticipating MoietiesRole in Supramolecular Assembly
π-π StackingPhenyl ringsContributes to the formation of columnar or layered structures.
C-H···N Hydrogen BondAromatic C-H and Nitrile NLinks molecules into chains or sheets.
C-H···Cl Hydrogen BondAromatic C-H and ChlorineProvides additional stabilization to the crystal lattice. nih.gov
Halogen BondChlorine and Nitrile NCan act as a directional interaction, influencing the specific orientation of neighboring molecules.
Dipole-DipoleNitrile groupsStrong interactions that often lead to antiparallel arrangements of molecules.

The existence of multiple crystalline forms, or polymorphs, is a common phenomenon in organic compounds. researchgate.net Each polymorph has a different crystal lattice and, consequently, different physical properties. Research on 2-chloro-4-nitrobenzoic acid, a structurally similar compound, has revealed the existence of at least two polymorphic forms. rsc.org This suggests that this compound may also exhibit polymorphism. The different packing arrangements in these potential polymorphs would arise from subtle variations in the balance of the non-covalent interactions described above. The ability to selectively crystallize a specific polymorph is a key goal in materials science, as it allows for the tuning of a material's properties.

Co-crystallization is another powerful tool in crystal engineering, where two or more different neutral molecules are combined in a stoichiometric ratio within a single crystal lattice. This approach can be used to modify the physical properties of a compound, such as its solubility or thermal stability. The this compound molecule possesses sites that are amenable to forming co-crystals. The nitrile group can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-stacking with other aromatic co-formers. The chlorine atom could also participate in halogen bonding with a suitable donor.

For example, co-crystallization of 2-chloro-4-nitrobenzoic acid with nicotinamide has been shown to result in a co-crystal with a higher melting point than either of the individual components, indicating enhanced thermal stability. nih.gov This is achieved through the formation of strong hydrogen bonds between the carboxylic acid of the benzoic acid derivative and the pyridine nitrogen of nicotinamide. A similar strategy could be employed with this compound, using co-formers with strong hydrogen bond donors to interact with the nitrile nitrogen.

Medicinal Chemistry and Biological Relevance As Chemical Scaffolds and Intermediates

Role as Key Intermediates in Pharmaceutical Synthesis

The utility of 2-Chloro-4-phenylbenzonitrile as a key intermediate is well-established in the synthesis of complex pharmaceutical agents. Its reactive sites allow for strategic molecular modifications, leading to the construction of potent therapeutic compounds.

Precursors to Angiotensin II Receptor Antagonists (e.g., Valsartan)

This compound, or structurally similar biphenyl (B1667301) nitrile derivatives, are integral to the synthesis of Angiotensin II receptor antagonists, a class of drugs used to treat high blood pressure and heart failure. A prime example is the synthesis of Valsartan. d-nb.infonih.gov In the multi-step synthesis of this widely prescribed medication, a biphenyl nitrile moiety serves as a foundational precursor. d-nb.info The synthetic pathway typically involves the coupling of a substituted benzonitrile (B105546) derivative with other key fragments to construct the final complex structure of the sartan drug class. d-nb.info The biphenyl scaffold is a common and essential structural element for the binding affinity and oral bioavailability of these antagonists. d-nb.info

The synthesis of Valsartan and other sartans often involves the formation of an aryl-aryl bond as a key step, and various coupling reactions are employed to achieve this. nih.gov While specific starting materials may vary, the fundamental benzonitrile structure is a recurring theme in the industrial production of these life-saving drugs.

Synthesis of Other Bioactive Benzonitrile Derivatives

Beyond its role in the synthesis of Angiotensin II receptor antagonists, the benzonitrile framework, including derivatives of this compound, is utilized in the creation of other bioactive compounds. For instance, various 2-substituted 4-(trifluoromethyl)benzonitriles have been synthesized from commercially available 2-chloro-4-(trifluoromethyl)benzonitrile (B1586712) to develop potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain relief. nih.gov This demonstrates the broader applicability of the substituted benzonitrile scaffold in medicinal chemistry research for developing novel therapeutic agents.

Design and Synthesis of Derivatives for Targeted Biological Assays

The inherent structure of this compound provides a template for the design and synthesis of novel derivatives aimed at specific biological targets. Through systematic modifications of this chemical scaffold, researchers can explore its potential for various therapeutic applications.

Structure-Activity Relationship (SAR) Studies of Benzonitrile Frameworks

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. In the context of benzonitrile frameworks, SAR studies have been conducted to understand how different substituents on the benzonitrile ring influence their biological activity.

For example, a study on 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides investigated their antagonism of the TRPV1 receptor. nih.gov This research explored the impact of various substituents at the 2-position of the benzonitrile ring, demonstrating that the nature of the substituent significantly affects the compound's antagonistic potency. The table below summarizes the in vitro activity of some of these derivatives.

Compound2-SubstituentIn Vitro Activity (Ki(CAP) in nM)
50 -FWeak Antagonist
51 -ClGood Antagonist
52 -NO2Weak Antagonist
53 Alkyl0.4
54 Alkyl0.6

Data sourced from a study on TRPV1 antagonists. nih.gov

These findings highlight the importance of the substituent at the 2-position of the benzonitrile ring in modulating biological activity and provide valuable insights for the design of more potent compounds. nih.gov

Exploration of Potential Receptor Binding and Pharmacophore Interactions

The design of new drugs often involves understanding the interactions between a molecule and its biological target at a molecular level. This includes studying receptor binding and identifying the key pharmacophoric features necessary for biological activity.

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to bind to a specific receptor and elicit a biological response. dovepress.comnih.gov This approach is widely used in virtual screening to identify new potential drug candidates from large chemical libraries. dovepress.com

Analytical Methodologies for Pharmaceutical Quality Control

Ensuring the quality, purity, and consistency of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount. A variety of analytical methodologies are employed for the quality control of compounds like this compound and its derivatives throughout the manufacturing process. unr.edu.arpaho.org

Common analytical techniques used in pharmaceutical quality control include:

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation, identification, and quantification of components in a mixture. HPLC methods can be developed to assess the purity of this compound and to detect and quantify any impurities. sielc.comscholarsresearchlibrary.comnih.govekb.eg

Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable compounds. GC can be used to determine the presence of residual solvents or other volatile impurities in the intermediate.

Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS or GC-MS), this technique provides information about the molecular weight and structure of the compound and its impurities, aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of the compound and its byproducts.

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule, confirming its identity.

The development and validation of these analytical methods are guided by international regulatory bodies like the International Council for Harmonisation (ICH) to ensure the reliability and accuracy of the results. googleapis.com These rigorous quality control measures are essential to guarantee the safety and efficacy of the final pharmaceutical product.

Quantification of this compound Derived Impurities/Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), intermediates and related substances can be carried over into the final product as impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and quantification of such impurities to ensure the safety and efficacy of drug products. The presence of unwanted chemicals, even at trace levels, can have potential toxicological consequences.

Given the nature of multi-step organic syntheses, a compound like this compound could potentially be an unreacted starting material or an intermediate that persists as an impurity in a final API. The quantification of such impurities is a critical aspect of quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is one of the most widely used analytical techniques for this purpose due to its high sensitivity, specificity, and resolving power.

A typical HPLC method for the quantification of a this compound-derived impurity would involve the development of a stability-indicating assay. This ensures that the method can accurately measure the impurity in the presence of the API, its degradation products, and other potential impurities. The method would be optimized for parameters such as column chemistry (e.g., C18), mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and sensitivity.

For instance, in the synthesis of certain sartans, a class of antihypertensives, structurally related benzonitrile intermediates are used. A potential impurity, 2-(4'-Chloromomethylphenyl) benzonitrile, has been identified in the synthesis of Valsartan intermediates. The control of such impurities is crucial, as chlorinated organic compounds can sometimes be classified as potentially genotoxic.

The table below illustrates the typical parameters that would be assessed during the validation of an analytical method for quantifying a this compound derived impurity.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interference at the retention time of the analyte.To ensure the method is selective for the impurity of interest.
Limit of Detection (LOD) Signal-to-noise ratio > 3:1The lowest amount of analyte that can be detected.
Limit of Quantification (LOQ) Signal-to-noise ratio > 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Linearity Correlation coefficient (r²) ≥ 0.99To demonstrate a proportional relationship between analyte concentration and detector response.
Accuracy Recovery of 80-120% of the known amount of spiked impurity.To determine the closeness of the test results to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 5%To show the consistency of results for multiple analyses of the same sample under the same conditions.
Intermediate Precision RSD ≤ 10%To demonstrate the reliability of the method across different days, analysts, and equipment.

Validation of Analytical Methods for Pharmaceutical Substance Analysis

The validation of an analytical method is a formal and documented process that provides evidence that the method is suitable for its intended purpose. For the analysis of pharmaceutical substances, method validation is a regulatory requirement and a cornerstone of Good Manufacturing Practices (GMP). The validation process for a method designed to quantify an impurity such as this compound would be conducted in accordance with ICH Q2(R1) guidelines.

The validation would encompass a series of experiments to assess the method's performance characteristics. These include:

Specificity: This is demonstrated by showing that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. This is often achieved by spiking the API with the impurity and observing no co-elution in the chromatogram.

Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of the impurity standard across a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy and Precision: Accuracy is determined by spiking the drug substance with known amounts of the impurity at different concentration levels and calculating the percentage recovery. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The results are expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the impurity that can be detected but not necessarily quantified with accuracy and precision. The LOQ is the lowest concentration that can be reliably quantified. These are often determined based on the signal-to-noise ratio of the chromatographic peak or from the standard deviation of the response and the slope of the calibration curve.

Robustness: This is an evaluation of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, and flow rate. This provides an indication of its reliability during routine use.

An example of a validated method for a related compound, 2-(4′-Chloromethyl phenyl) benzonitrile, in Valsartan drug substance by gas chromatography reported a limit of detection (LOD) of 0.10 μg/mL and a limit of quantification (LOQ) of 0.32 μg/mL. The average recoveries were in the range of 96.8% to 106.7%. These figures provide a benchmark for the level of performance expected from a validated analytical method for a trace impurity.

The following table presents hypothetical validation data for an HPLC method for the quantification of a this compound derived impurity.

ParameterResultAcceptance Criterion
Linearity (r²) 0.9995≥ 0.99
Range 0.1 ppm - 10 ppmDependent on impurity specification
Accuracy (% Recovery) 98.5% - 101.2%80.0% - 120.0%
Precision (Repeatability, %RSD) 1.5%≤ 5.0%
Intermediate Precision (%RSD) 2.8%≤ 10.0%
LOD 0.05 ppmReportable
LOQ 0.15 ppmReportable
Specificity No interference observedNo interference

Future Research Directions and Emerging Opportunities

Innovations in Green and Sustainable Synthetic Routes

The industrial synthesis of specialty chemicals is increasingly governed by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of non-hazardous substances. chemistryjournals.net For 2-Chloro-4-phenylbenzonitrile and its derivatives, future research will likely focus on moving beyond traditional synthetic methods that may involve harsh conditions or toxic reagents.

A significant area of innovation lies in the use of ionic liquids (ILs). eurekaselect.com These compounds are salts that are liquid at low temperatures (typically below 100°C) and exhibit negligible vapor pressure, making them environmentally friendly alternatives to volatile organic compounds (VOCs). chemijournal.comhidenisochema.com Research on the synthesis of benzonitriles has demonstrated that ILs can function as recyclable co-solvents and catalysts, eliminating the need for metal salt catalysts and simplifying product separation. rsc.org A novel green route for benzonitrile (B105546) synthesis from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride uses a recyclable ionic liquid, achieving 100% conversion and yield under optimized conditions. rsc.org This approach, applicable to a variety of aromatic nitriles, offers a promising template for the sustainable production of this compound. rsc.orgresearchgate.net

Key advantages of IL-based systems include:

Eco-friendliness: Avoidance of metal catalysts and inorganic acid byproducts. researchgate.net

Simplified Separation: Automatic phase separation of the product from the ionic liquid. rsc.org

Recyclability: The ionic liquid can be recovered and reused as a co-solvent and catalyst. rsc.org

Further research could explore mechanochemical synthesis, where mechanical energy (milling or grinding) is used to drive reactions, often in the absence of bulk solvents. This technique aligns with green chemistry goals by reducing solvent waste and energy consumption.

Green Synthesis StrategyKey Features & AdvantagesPotential for this compound
Ionic Liquid (IL) Catalysis Acts as a recyclable solvent and catalyst; eliminates metal catalysts; simplifies product separation. rsc.orgDevelopment of a one-pot synthesis using a tailored IL system for high-yield, waste-minimizing production.
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, and often improved yields compared to conventional heating. chemistryjournals.netOptimization of existing cross-coupling reactions (e.g., Suzuki coupling) under microwave irradiation to enhance efficiency.
Biocatalysis Use of enzymes for high selectivity under mild conditions; reduces hazardous waste. chemistryjournals.netExploration of nitrile-forming or halogenating enzymes to create biocatalytic routes to the target molecule or its precursors.

Exploration of Novel Reactivity Modes and Catalytic Systems

The synthesis of functionalized biphenyls like this compound heavily relies on cross-coupling reactions. Future advancements will focus on developing more efficient, selective, and versatile catalytic systems. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are foundational for creating the biphenyl (B1667301) core. rsc.org However, research is expanding to include more abundant and less expensive metals and to explore novel reaction pathways.

Emerging catalytic systems include:

N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with bulky NHC ligands have shown high efficiency in the cross-coupling of challenging substrates like aryl chlorides with malononitrile, providing a direct route to α-arylmalononitriles. rsc.org This highlights the potential for advanced ligand design to activate the chloro-substituent in this compound for further functionalization.

Photocatalysis: Visible-light-driven photocatalysis offers a sustainable approach to forming C-O, C-N, and C-C bonds under mild conditions. researchgate.net Systems using dual nickel/photocatalysis can drive cross-coupling reactions without expensive photosensitizers, presenting a greener alternative for synthesizing complex derivatives. researchgate.net

Selective C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for molecular synthesis that minimizes pre-functionalization steps. Future catalysts could enable the selective activation of specific C-H bonds on the phenyl rings of this compound, allowing for the introduction of new functional groups with high precision.

Furthermore, exploring the orthogonal reactivity of different functional groups within a molecule is a key area of interest. nih.gov For derivatives of this compound, catalysts could be developed to selectively react at the chlorine atom, the nitrile group, or specific positions on the aromatic rings, enabling the construction of complex molecules in a controlled, stepwise manner. For example, low-energy electrons have been shown to selectively fragment chlorobenzene (B131634) to produce phenyl radicals that can react with surrounding molecules, a principle that could be adapted for targeted modifications. mdpi.com

Development of Advanced Materials with Tunable Properties

The biphenylcarbonitrile scaffold is a cornerstone of liquid crystal (LC) technology. Compounds like 4-pentyl-4-cyanobiphenyl (5CB) are well-known for their use in liquid crystal displays (LCDs) due to their chemical stability and high positive dielectric anisotropy. nih.gov The structure of this compound is analogous to these materials, suggesting its potential as a component in novel liquid crystalline materials.

Future research in this area will focus on synthesizing derivatives of this compound to create advanced materials with tailored properties. The introduction of the chlorine atom and the additional phenyl ring provides opportunities to fine-tune key characteristics:

Dielectric Anisotropy: Modifying substituents on the biphenyl core can alter the molecule's dipole moment and, consequently, the dielectric properties of the resulting LC mixture.

Mesophase Behavior: The size, shape, and polarity of the molecule influence the temperature range and type of liquid crystalline phases (e.g., nematic, smectic) that are formed. medcraveebooks.com

Optical Properties: The extended conjugation of the biphenyl system can be modified to tune refractive indices and other optical characteristics.

Beyond liquid crystals, this scaffold can be incorporated into liquid crystalline polymers (LCPs). medcraveebooks.com These materials combine the properties of polymers with the orientational order of liquid crystals, leading to materials with high thermal stability and mechanical strength. pageplace.demdpi.com Derivatives of this compound could be designed as monomers for either main-chain or side-chain LCPs, where the specific molecular structure would influence the polymer's final properties and potential applications in areas like optical films or high-performance fibers. medcraveebooks.com

Material ClassPotential Role of this compoundTunable Properties
Liquid Crystals (LCs) As a component in LC mixtures to modify overall properties.Phase transition temperatures, dielectric anisotropy, viscosity, optical birefringence.
Liquid Crystalline Polymers (LCPs) As a mesogenic (LC-forming) monomer unit within the polymer backbone or side chain. medcraveebooks.comThermal stability, mechanical strength, solubility, optical properties.
Organic Electronics As a building block for organic semiconductors or dielectrics.Charge carrier mobility, energy levels (HOMO/LUMO), thin-film morphology.

Integration of Computational Methods for Rational Molecular Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules and materials. Methods like Density Functional Theory (DFT) allow for the in-silico prediction of a wide range of molecular properties, guiding experimental efforts and providing deep mechanistic insights. researcher.life

For this compound, computational studies can be employed in several key areas:

Property Prediction: DFT calculations can predict geometric parameters, electronic properties (such as the HOMO-LUMO gap), and spectroscopic signatures (IR, NMR) of the molecule and its derivatives. analis.com.my This information helps in understanding its intrinsic reactivity and stability. A DFT study on the related compound 2-amino-4-chlorobenzonitrile (B1265954) successfully investigated its electronic properties and reactivity parameters. analis.com.my

Rational Design of Materials: By modeling how modifications to the this compound structure affect properties like molecular shape, polarity, and polarizability, researchers can rationally design new liquid crystals or polymer monomers with desired performance characteristics before undertaking lengthy and costly synthesis.

Molecular Docking for Drug Discovery: In medicinal chemistry, computational docking can predict how a molecule will bind to a biological target, such as an enzyme or receptor. nih.gov This allows for the virtual screening of libraries of this compound derivatives to identify promising candidates for further development as therapeutic agents. Such studies have been successfully applied to 2-chloro-nitrobenzamide derivatives to predict their binding interactions and corroborate structure-activity relationships. nih.gov

Reaction Mechanism Analysis: Computational modeling can elucidate the transition states and energy profiles of synthetic reactions, helping to optimize reaction conditions and design more efficient catalysts.

The integration of these computational tools enables a "design-build-test-learn" cycle that is more efficient and resource-conscious than traditional trial-and-error approaches.

Targeted Research in Medicinal Chemistry for New Therapeutic Agents

Many biologically active compounds feature substituted aromatic and biphenyl scaffolds. The specific combination of chloro, phenyl, and nitrile groups in this compound makes it an attractive starting point for the design of new therapeutic agents. Research in this domain will focus on synthesizing derivatives and evaluating their biological activity against various disease targets.

The structural features of this compound suggest several potential therapeutic avenues:

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a reactive center, while the lipophilic biphenyl core can engage in hydrophobic interactions within an enzyme's active site. The chlorine atom can further modulate binding affinity through halogen bonding or by altering electronic properties. This scaffold could be exploited to design inhibitors for enzymes involved in diseases like cancer or metabolic disorders. nih.gov

Antimicrobial Agents: Substituted benzanilides and thiobenzanilides have shown promise as antimicrobial drugs. researchgate.net By modifying the this compound core, new compounds could be developed to target bacteria, fungi, or other pathogens.

Anticancer and Antiviral Potential: Related structures, such as 2-chloro-4-nitrobenzoic acid, have been investigated as potential antiviral and anticancer agents. nih.gov This suggests that the chlorophenyl moiety is a valuable component for developing new therapies in these areas.

Future research will involve creating focused libraries of compounds around the this compound core, systematically varying substituents to establish clear Structure-Activity Relationships (SAR). nih.gov This targeted approach, combining synthetic chemistry with biological screening and computational modeling, will be crucial for identifying novel drug candidates with high potency and selectivity.

Q & A

Q. Critical Factors :

  • Catalyst selection (e.g., Pd for coupling, CuCN for cyanation).
  • Temperature control to minimize side reactions.
  • Purity of starting materials (e.g., halide precursors).
MethodCatalystTemperature (°C)Yield (%)Reference
Suzuki CouplingPd(PPh₃)₄8075
Cyanation ReactionCuCN12060
Chlorination-CyanationSOCl₂, KCN10085

How can researchers resolve discrepancies between NMR and X-ray crystallography data for this compound derivatives?

Advanced Research Question
Contradictions often arise from dynamic effects (e.g., rotational barriers) or crystal packing forces. Methodological solutions include:

  • Multi-Technique Validation : Cross-validate NMR (e.g., 1^1H, 13^13C) with X-ray data. For example, crystal structures (e.g., C–Cl bond length = 1.74 Å ) can confirm NMR-assigned substituent positions.
  • DFT Calculations : Compare experimental NMR chemical shifts with computational predictions to identify conformational biases .
  • Variable-Temperature NMR : Detect hindered rotation of the phenyl group, which may explain splitting in NMR spectra not observed in static crystal structures .

What spectroscopic techniques are most effective for characterizing nitrile and chloro groups in this compound?

Basic Research Question

  • IR Spectroscopy : The nitrile group exhibits a sharp stretch near 2230 cm⁻¹, while C–Cl vibrations appear at 550–650 cm⁻¹ .
  • 1^1H NMR : Aromatic protons adjacent to Cl and CN groups show deshielding (δ 7.5–8.2 ppm) .
  • Mass Spectrometry : Molecular ion peaks at m/z 213 (M⁺) with fragmentation patterns confirming Cl and CN loss .
TechniqueKey Peaks/DataReference
IR2230 cm⁻¹ (C≡N), 600 cm⁻¹ (C–Cl)
1^1H NMRδ 7.8 ppm (H adjacent to Cl/CN)
MSm/z 213 (M⁺), 178 (M⁺–Cl)

How can regioselective functionalization of this compound be optimized to avoid by-products?

Advanced Research Question
Regioselectivity is influenced by directing effects and steric hindrance:

  • Electrophilic Substitution : The nitrile group meta-directs electrophiles to the 5-position, while Cl directs ortho/para. Competing effects require careful control of reaction conditions (e.g., HNO₃/H₂SO₄ nitration at 0°C favors nitration at the 5-position) .
  • Catalytic Strategies : Use Pd catalysts with bulky ligands to favor coupling at less hindered positions .
  • Protecting Groups : Temporarily protect the nitrile as an amide to redirect reactivity .
Reaction TypeConditionsSelectivityYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative70
Suzuki CouplingPd(OAc)₂, P(o-tol)₃, 80°C3-Phenyl derivative65

What computational approaches predict the electronic effects of substituents on this compound?

Advanced Research Question

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electron-withdrawing/donating effects. For example, a methoxy group at the para position increases electron density by 15% compared to the parent compound .
  • HOMO-LUMO Analysis : Predict reactivity toward electrophiles or nucleophiles. The nitrile group lowers LUMO energy, enhancing electrophilic attack susceptibility .
  • Molecular Dynamics : Simulate solvent effects on conformation (e.g., acetonitrile stabilizes planar structures) .

How do steric and electronic factors influence the crystallization of this compound derivatives?

Advanced Research Question

  • Crystal Packing Analysis : X-ray data (e.g., torsion angle = 12.5° between phenyl and benzonitrile planes ) reveal steric clashes that affect solubility.
  • Halogen Bonding : The Cl atom participates in C–Cl···N≡C interactions, stabilizing specific polymorphs .
  • Solvent Screening : Use high-polarity solvents (e.g., DMF) to improve crystal quality by reducing kinetic precipitation .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential release of HCN vapors under acidic conditions .
  • Waste Disposal : Neutralize nitrile-containing waste with NaOCl before disposal .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.